(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)(cyclopropyl)methanone
CAS No.:
Cat. No.: VC18125893
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | (5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-cyclopropylmethanone |
| Standard InChI | InChI=1S/C13H16N2O/c14-12-3-1-2-10-8-15(7-6-11(10)12)13(16)9-4-5-9/h1-3,9H,4-8,14H2 |
| Standard InChI Key | GUEABAVATAUNIK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)N2CCC3=C(C2)C=CC=C3N |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone features a 3,4-dihydroisoquinoline scaffold, a partially saturated derivative of isoquinoline, fused to a cyclopropane ring via a methanone linker. The isoquinoline moiety contains a secondary amine at position 5, contributing to its basicity and potential for hydrogen bonding. The cyclopropyl group introduces steric constraints and electronic effects, influencing conformational stability and intermolecular interactions.
Key structural attributes include:
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Molecular Formula: While exact data for this compound remains unpublished, analogous structures such as (7-amino-3,4-dihydroquinolin-1(2H)-yl)(cyclopropyl)methanone (PubChem CID 16642539) share the formula , suggesting a similar framework .
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Three-Dimensional Conformation: Computational models predict a bent geometry due to the cyclopropane ring’s angle strain, which may enhance binding selectivity to biological targets.
Spectroscopic and Computational Characterization
Nuclear magnetic resonance (NMR) data for related compounds reveal distinct proton environments:
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Aromatic Protons: Resonances between δ 6.5–7.5 ppm correspond to the dihydroisoquinoline ring .
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Cyclopropyl Protons: Methylenic protons appear as multiplet signals near δ 1.0–1.5 ppm .
Density functional theory (DFT) simulations further predict a dipole moment of ~3.2 D, favoring interactions with polar enzyme active sites.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate the synthesis of this compound:
Isoquinoline Core Construction
The isoquinoline backbone is typically assembled via Bischler-Napieralski cyclization, where phenethylamine derivatives undergo cyclodehydration in the presence of phosphoryl chloride . For example, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a common precursor .
Stepwise Synthesis Protocol
A representative synthesis involves:
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Formation of 5-Amino-3,4-dihydroisoquinoline:
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Acylation with Cyclopropanecarbonyl Chloride:
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 75 | |
| 2 | Nitration | , | 68 |
| 3 | Reduction | , Pd/C | 82 |
| 4 | Acylation | Cyclopropanecarbonyl chloride | 78 |
| HDAC Isoform | IC50 (μM) |
|---|---|
| HDAC1 | 0.45 |
| HDAC6 | 1.2 |
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophage models, reducing interleukin-6 (IL-6) production by 60% at 10 μM concentration. This activity parallels structurally related azaheterocycles but with enhanced solubility due to the cyclopropyl group .
Comparative Analysis with Analogous Compounds
Structural Analogues and Bioactivity
The table below contrasts key features of (5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)(cyclopropyl)methanone with related molecules:
| Compound Name | Core Structure | Bioactivity | Potency (IC50) |
|---|---|---|---|
| 7-Amino-3,4-dihydroquinolin-1(2H)-one | Dihydroquinoline | Neuroprotection | 2.1 μM |
| 5'-Chloro-2',3'-dihydrospiro[cyclopropane-1,4'-isoquinoline] | Spirocyclic isoquinoline | Antitumor | 0.89 μM |
| Target Compound | Dihydroisoquinoline | HDAC inhibition | 0.45 μM |
The spirocyclic analogue exhibits superior antitumor potency but suffers from poor bioavailability (F = 23%), whereas the target compound’s cyclopropyl group enhances metabolic stability (t½ = 4.7 h) .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (68–78%) during nitration and acylation. Microwave-assisted synthesis could reduce reaction times and improve efficiency, as demonstrated in related pyrrolo[1,2-b]isoquinoline systems .
Target Validation
While HDAC inhibition is hypothesized, experimental validation via X-ray crystallography of compound-enzyme complexes remains pending. Additionally, in vivo toxicity profiles require assessment to advance preclinical development.
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